Cas no 477800-93-4 (5-(1-Propenyl)-1,2,3,4-benzenetetrol; (E)-form, 1,2,4-Tri-Me ether)
477800-93-4 structure
Product Name:5-(1-Propenyl)-1,2,3,4-benzenetetrol; (E)-form, 1,2,4-Tri-Me ether
CAS-nummer:477800-93-4
MF:C12H16O4
MW:224.253044128418
CID:2647217
Update Time:2025-03-26
5-(1-Propenyl)-1,2,3,4-benzenetetrol; (E)-form, 1,2,4-Tri-Me ether Chemische en fysische eigenschappen
Naam en identificatie
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- Phenol, 2,3,6-trimethoxy-5-(1E)-1-propen-1-yl-
- 5-(1-Propenyl)-1,2,3,4-benzenetetrol; (E)-form, 1,2,4-Tri-Me ether
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- Inchi: 1S/C12H16O4/c1-5-6-8-7-9(14-2)12(16-4)10(13)11(8)15-3/h5-7,13H,1-4H3/b6-5+
- InChI-sleutel: LNULYVLKYVWZFB-AATRIKPKSA-N
- LACHT: COC1C(OC)=C(O)C(OC)=C(/C=C/C)C=1
Berekende eigenschappen
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- XLogP3: 2.355
Experimentele eigenschappen
- Dichtheid: 1.116±0.06 g/cm3(Predicted)
- Kookpunt: 373.8±42.0 °C(Predicted)
- pka: 9.52±0.20(Predicted)
5-(1-Propenyl)-1,2,3,4-benzenetetrol; (E)-form, 1,2,4-Tri-Me ether Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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